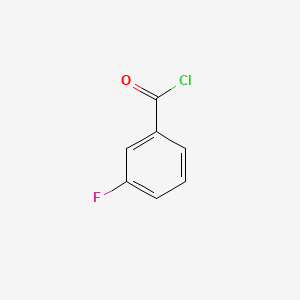

3-Fluorobenzoyl chloride

Description

Propriétés

IUPAC Name |

3-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVNVEGIRVXRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061906 | |

| Record name | Benzoyl chloride, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-07-5 | |

| Record name | 3-Fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP3X7K7SYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzoyl Chloride from 3-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid, a critical transformation in the development of various pharmaceutical and agrochemical compounds. This document details experimental protocols, comparative data for different synthetic routes, and visual representations of reaction mechanisms and workflows.

Introduction

This compound is a key building block in organic synthesis, primarily utilized in acylation reactions to introduce the 3-fluorobenzoyl moiety into a target molecule. The conversion of the relatively unreactive carboxylic acid group of 3-fluorobenzoic acid into the highly reactive acyl chloride is a fundamental step that enables a wide range of subsequent chemical transformations. This guide explores the most common and effective methods for this synthesis, focusing on the use of thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

Comparative Analysis of Synthetic Methods

The choice of chlorinating agent for the synthesis of this compound from 3-fluorobenzoic acid is crucial and depends on factors such as desired yield, purity, reaction conditions, and scalability. The following table summarizes the quantitative data for the three primary methods.

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |

| Typical Yield | Moderate to High (Variable, often 30-60%, can be higher)[1] | High | Generally High |

| Reaction Temperature | Reflux (approx. 40°C in DCM, 110°C in Toluene)[1] | 0°C to Room Temperature[2] | Typically Room Temperature or mild heating |

| Reaction Time | 2-3 hours[1] | 2-3 hours[2] | Varies, often rapid |

| Key Reagents | 3-Fluorobenzoic acid, Thionyl chloride | 3-Fluorobenzoic acid, Oxalyl chloride, catalytic DMF | 3-Fluorobenzoic acid, Phosphorus pentachloride |

| Solvent | Anhydrous Dichloromethane (DCM) or Toluene[1] | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[2] | Often neat or in an inert solvent like Chloroform |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | POCl₃(l), HCl(g) |

| Workup/Purification | Removal of excess reagent and solvent by rotary evaporation.[1] | Removal of excess reagent and solvent under reduced pressure.[2] | Fractional distillation to separate from POCl₃. |

| Key Advantages | Gaseous byproducts are easily removed. | Mild reaction conditions, volatile byproducts. | Effective for a wide range of carboxylic acids. |

| Key Disadvantages | Harsh reagent, potential for side-products.[1] | Higher cost compared to thionyl chloride. | Solid reagent can be difficult to handle; POCl₃ byproduct requires separation. |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound using the three primary chlorinating agents.

Synthesis using Thionyl Chloride (SOCl₂)

This protocol is a robust and widely used method for the preparation of acyl chlorides.

Materials:

-

3-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a fume hood, add 3-fluorobenzoic acid (1 mmol) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[1]

-

Add anhydrous DCM or Toluene (10 mL).[1]

-

Slowly add thionyl chloride (1.5 mmol, 1.5 eq) to the suspension.[1]

-

Heat the mixture to reflux (approximately 40°C for DCM or 110°C for Toluene) and stir for 2-3 hours.[1] The reaction progress can be monitored by the cessation of HCl gas evolution.[1]

-

Allow the reaction to cool to room temperature.[1]

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.[1]

-

The resulting oily residue is crude this compound, which can be used immediately in the next step or purified by distillation.[1]

Synthesis using Oxalyl Chloride ((COCl)₂)

This method is favored for its mild reaction conditions and the generation of only gaseous byproducts.

Materials:

-

3-Fluorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 3-fluorobenzoic acid in anhydrous THF under an inert atmosphere (e.g., argon).[2]

-

Cool the solution to 0°C using an ice bath.[2]

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride dropwise to the cooled solution.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[2]

-

The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude this compound.[2]

Synthesis using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent for this transformation.

Materials:

-

3-Fluorobenzoic acid

-

Phosphorus pentachloride (PCl₅)

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a fume hood, carefully add phosphorus pentachloride to 3-fluorobenzoic acid in a round-bottom flask. The reaction is often carried out without a solvent.

-

The reaction is typically exothermic and may proceed at room temperature. Gentle warming may be applied to ensure completion.

-

The reaction produces hydrogen chloride gas.

-

After the reaction is complete, the liquid mixture contains this compound and phosphorus oxychloride (POCl₃).

-

The this compound is separated from the phosphorus oxychloride by fractional distillation.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the synthetic processes, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the reaction mechanisms.

Experimental Workflow

References

Physicochemical properties of 3-Fluorobenzoyl chloride

An In-depth Technical Guide to 3-Fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1711-07-5) is a crucial fluorinated intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals.[1][2] Its distinct chemical properties, conferred by the fluorine atom at the meta-position, make it a valuable building block for creating complex molecules with enhanced biological activity and stability.[1] This document provides a comprehensive overview of the physicochemical properties, spectral data, synthesis protocols, and safety information for this compound, serving as a technical resource for laboratory and development professionals.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] The presence of the electronegative fluorine atom and the reactive acyl chloride group governs its chemical behavior and utility in synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClFO | [1] |

| Molecular Weight | 158.56 g/mol | [1] |

| CAS Number | 1711-07-5 | [1][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | 1.32 g/cm³ | [1] |

| Melting Point | -30 °C | [1] |

| Boiling Point | 91 °C at 18 mmHg | [1] |

| Refractive Index | n20D 1.52 | [1] |

| Purity | ≥ 97% (GC) | [1] |

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum in CDCl₃ solvent provides information on the aromatic protons.[4]

-

Infrared (IR) Spectroscopy : The FTIR spectrum shows characteristic absorption bands corresponding to the functional groups present, notably the strong carbonyl (C=O) stretch of the acyl chloride.[5]

-

Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[6]

Applications in Research and Drug Development

This compound is a versatile reagent primarily used as an intermediate in organic synthesis.

-

Pharmaceutical Synthesis : It is a key building block for active pharmaceutical ingredients (APIs).[2] The introduction of a fluorine atom can improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

-

Agrochemicals : The compound serves as an intermediate in the production of advanced pesticides and herbicides.[1][2]

-

Material Science : It is employed in the development of polymers and resins, contributing to materials with enhanced thermal stability and chemical resistance.[1]

-

General Organic Synthesis : Its reactivity with amines and alcohols to form amides and esters makes it a valuable tool for creating diverse molecular architectures.[1]

Caption: General reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound from 3-Fluorobenzoic Acid

This protocol describes the conversion of 3-fluorobenzoic acid to its more reactive acyl chloride derivative using thionyl chloride.[7]

Materials and Reagents:

-

3-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

-

Fume hood

Procedure:

-

In a fume hood, place 3-fluorobenzoic acid (1 mmol) into a dry round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous DCM or Toluene (10 mL) to the flask.

-

Slowly add thionyl chloride (1.5 mmol, 1.5 eq) to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 40°C for DCM or 110°C for Toluene).

-

Stir the reaction for 2-3 hours. Progress can be monitored by the cessation of HCl gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting oily residue is crude this compound, which should be used immediately in subsequent reactions due to its moisture sensitivity.[7]

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to prevent exposure. It is classified as a combustible liquid that causes severe skin burns and eye damage.[8][9]

| Hazard Information | Details |

| GHS Pictograms | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260, P280, P301+P330+P331, P305+P351+P338, P310 |

Handling and Storage:

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[8] A NIOSH/MSHA approved respirator may be required.[8]

-

Handling : Handle in a well-ventilated area, preferably a fume hood. Keep away from open flames, hot surfaces, and sources of ignition.[8]

-

Storage : Store in a corrosives area in a dry, cool, and well-ventilated place.[8] Keep containers tightly closed.

-

Incompatible Materials : Avoid contact with water, strong bases, and alcohols.[8]

First Aid Measures:

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[8]

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.

-

Ingestion : Do NOT induce vomiting.[8] Drink plenty of water; milk may be given afterward.[8] Never give anything by mouth to an unconscious person.[8]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science industries. Its synthesis is straightforward, but its hazardous nature demands strict adherence to safety protocols. This guide provides essential technical data and handling information to support researchers and developers in utilizing this versatile compound safely and effectively.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl chloride is a vital chemical intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its chemical reactivity, largely governed by the benzoyl chloride moiety, is subtly modulated by the presence of a fluorine atom on the aromatic ring. This fluorine substitution can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems, making it a compound of considerable interest in drug discovery and development. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supported by crystallographic and spectroscopic data.

Chemical Identity

A foundational understanding of this compound begins with its basic chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1711-07-5[1] |

| Chemical Formula | C₇H₄ClFO[1] |

| Molecular Weight | 158.56 g/mol [1] |

| SMILES | C1=CC(=CC(=C1)F)C(=O)Cl[1] |

| InChI | InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H[1] |

Molecular Structure and Bonding

The three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound are fundamental to its reactivity and physical properties. The primary experimental technique for elucidating this is single-crystal X-ray diffraction.

Crystal Structure Analysis

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identifier 7226978. The study, published in Physical Chemistry Chemical Physics in 2016 by Dey, Dhananjay, et al., provides precise atomic coordinates and unit cell dimensions.[1]

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1[1] |

| a | 3.8275 Å[1] |

| b | 10.9838 Å[1] |

| c | 16.3303 Å[1] |

| α | 90°[1] |

| β | 95.919°[1] |

| γ | 90°[1] |

While the precise bond lengths and angles from this specific study are not publicly available in the provided search results, typical values for similar aromatic acyl chlorides can be inferred. The benzoyl group will exhibit characteristic C-C bond lengths within the aromatic ring (approximately 1.39 Å) and a C=O double bond (around 1.20 Å). The C-Cl bond of the acyl chloride is expected to be around 1.79 Å, and the C-F bond on the aromatic ring is typically in the range of 1.35 Å. The benzene (B151609) ring is planar, with the carbonyl group and the chlorine atom also lying in or close to this plane.

Spectroscopic Data

Spectroscopic techniques provide valuable insights into the bonding environment and functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1770 | C=O stretch (strong) |

| ~1580, ~1480, ~1430 | C=C aromatic ring stretches |

| ~1250 | C-F stretch |

| ~880 | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (CDCl₃): The aromatic protons will appear as multiplets in the region of 7.4-8.0 ppm. The exact chemical shifts and coupling constants are influenced by the positions of the fluorine and carbonyl chloride substituents.

¹³C NMR (CDCl₃): The carbon signals are expected in the aromatic region (115-140 ppm) and a downfield signal for the carbonyl carbon.

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C=O | ~167 |

| Aromatic C-F | ~163 (doublet, due to C-F coupling) |

| Aromatic C-H | 118-135 |

| Aromatic C-COCl | ~134 |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under ionization. The molecular ion peak ([M]⁺) would be observed at m/z 158. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a corresponding [M+2]⁺ peak at m/z 160.

Common fragmentation pathways include the loss of the chlorine atom to form the 3-fluorobenzoyl cation at m/z 123, which is often the base peak.[1] Subsequent loss of carbon monoxide from this fragment can lead to the formation of the 3-fluorophenyl cation at m/z 95.[1]

Experimental Protocols

Synthesis of this compound

A standard laboratory procedure for the synthesis of this compound involves the reaction of 3-fluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[2]

Materials:

-

3-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or Toluene (B28343)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a fume hood, a dry round-bottom flask is charged with 3-fluorobenzoic acid (1 equivalent) and a magnetic stir bar.

-

Anhydrous DCM or toluene is added as a solvent.

-

Thionyl chloride (1.5 equivalents) is slowly added to the suspension.[2]

-

The mixture is heated to reflux (approximately 40°C for DCM, 110°C for Toluene) and stirred for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.[2]

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The solvent and excess thionyl chloride are carefully removed under reduced pressure using a rotary evaporator.[2]

-

The resulting oily residue is crude this compound, which can be used directly for subsequent reactions or purified by distillation.

Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound by single-crystal X-ray diffraction involves the following general steps:

1. Crystal Growth:

-

High-purity this compound is required.

-

Crystals are typically grown by slow evaporation of a saturated solution in a suitable organic solvent or by slow cooling of a melted sample. For low-melting solids like this compound, in situ cryocrystallization can be employed.

2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is placed in a monochromatic X-ray beam.

-

The diffraction pattern is recorded as the crystal is rotated.

3. Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined to obtain the best fit with the experimental data.

Molecular Reactivity and Applications

The chemical behavior of this compound is dictated by the electrophilic carbonyl carbon of the acyl chloride group and the electronic effects of the fluorine substituent.

Caption: Reactivity map of this compound.

The primary site of reactivity is the carbonyl carbon, which is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes this compound an excellent reagent for nucleophilic acyl substitution reactions, readily reacting with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

The fluorine atom at the meta-position has a dual electronic effect on the aromatic ring: it is electron-withdrawing through the inductive effect and electron-donating through resonance. The inductive effect generally dominates for halogens. This, combined with the meta-directing and deactivating nature of the benzoyl chloride group, influences the regioselectivity of any further electrophilic aromatic substitution reactions. These properties make this compound a versatile building block in organic synthesis, allowing for the introduction of the 3-fluorobenzoyl moiety into a wide range of molecules.

References

An In-depth Technical Guide to 3-Fluorobenzoyl Chloride (CAS 1711-07-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl chloride, identified by CAS number 1711-07-5, is a versatile fluorinated organic compound with significant applications in synthetic chemistry. Its utility as a key intermediate is particularly notable in the development of pharmaceuticals and agrochemicals. The presence of a fluorine atom at the meta position of the benzoyl chloride structure imparts unique chemical properties that can enhance the biological activity, metabolic stability, and bioavailability of the end products. This technical guide provides a comprehensive overview of the properties, handling, and primary applications of this compound, with a focus on its role in synthetic protocols relevant to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 1711-07-5 | [1][2][3] |

| Molecular Formula | C₇H₄ClFO | [1][2][3] |

| Molecular Weight | 158.56 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Melting Point | -30 °C | [1] |

| Boiling Point | 189 °C (at 760 mmHg); 91 °C (at 18 mmHg) | [1] |

| Density | 1.32 g/cm³ | [1] |

| Flash Point | 82 °C | [1] |

| Refractive Index | 1.5285 | [1] |

| Solubility | Insoluble in water | [1] |

| SMILES | O=C(Cl)c1cccc(F)c1 | [1] |

| InChI Key | SYVNVEGIRVXRQH-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is a corrosive and combustible liquid.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Handling: Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1]

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up. Store in a corrosive-resistant container with a resistant inner liner.[1]

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[1]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

-

Applications in Research and Development

The primary application of this compound is as a key intermediate in organic synthesis.

Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for anti-inflammatory and analgesic drugs.[1][4] The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule. A notable application is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] While specific synthesis pathways for commercial drugs like Etoricoxib using this compound are proprietary, the literature describes the synthesis of various fluorinated benzoyl derivatives as potent and selective COX-2 inhibitors.[6][8][9]

Agrochemical Development

In the agrochemical industry, this compound serves as an intermediate in the production of pesticides and herbicides.[1] The fluorinated moiety can contribute to the efficacy and target specificity of the final product.

Proteomics and Chemical Biology

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 3-Fluorobenzoyl-CoA, which utilizes this compound as a key reagent. This protocol is relevant for researchers studying fatty acid metabolism and enzyme kinetics.

Synthesis of 3-Fluorobenzoyl-CoA

Objective: To synthesize 3-Fluorobenzoyl-Coenzyme A for use in biochemical and enzymatic assays.

Methodology:

This synthesis is a two-step process involving the activation of 3-fluorobenzoic acid to this compound, followed by a thioesterification reaction with Coenzyme A.

Materials:

-

3-Fluorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Coenzyme A lithium salt

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Argon or Nitrogen gas

Step 1: Synthesis of this compound (Activation of 3-Fluorobenzoic Acid)

-

In a fume hood, add 3-fluorobenzoic acid to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen).

-

Add anhydrous THF to the flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (or thionyl chloride) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution or by techniques such as TLC or GC-MS.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting oily residue is crude this compound.

-

This intermediate is typically used immediately in the next step without further purification.

Step 2: Thioesterification with Coenzyme A

-

Prepare a solution of Coenzyme A lithium salt in an aqueous solution of sodium bicarbonate (pH ~8.0). Keep this solution on ice.

-

Dissolve the crude this compound from Step 1 in a minimal amount of cold, anhydrous THF.

-

While vigorously stirring the Coenzyme A solution on ice, add the this compound solution dropwise over 10-15 minutes.

-

Maintain the pH of the reaction mixture at approximately 8.0 by adding small portions of sodium bicarbonate as needed.

-

Allow the reaction to stir on ice for an additional 1-2 hours.

-

Monitor the reaction progress by checking for the disappearance of the free thiol group of Coenzyme A using Ellman's reagent (DTNB).

Purification:

-

The crude 3-Fluorobenzoyl-CoA can be purified using Solid-Phase Extraction (SPE) with a C18 cartridge.

-

Condition the C18 SPE cartridge by washing with methanol (B129727) followed by deionized water.

-

Load the reaction mixture onto the conditioned cartridge.

-

Wash the cartridge with deionized water to remove salts and unreacted Coenzyme A.

-

Elute the 3-Fluorobenzoyl-CoA with a solution of 50-70% methanol in water.

-

The collected fractions containing the product can be lyophilized to obtain a white powder.

-

Confirm the identity and purity of the final product using analytical techniques such as HPLC and Mass Spectrometry.

Visualizations

Experimental Workflow: Synthesis of 3-Fluorobenzoyl-CoA

Caption: Workflow for the synthesis of 3-Fluorobenzoyl-CoA.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the direct biological activity or the specific signaling pathways modulated by this compound itself. Its primary role, as established in numerous chemical and pharmaceutical sources, is that of a reactive intermediate for the synthesis of other molecules. The biological effects observed are typically attributed to the final, more complex molecules synthesized using this compound as a starting material. For instance, the anti-inflammatory effects of novel COX-2 inhibitors are a result of the final molecular structure, not the this compound precursor.

Researchers interested in the biological effects of compounds synthesized from this compound should investigate the specific mechanisms of action of those end products.

Conclusion

This compound (CAS 1711-07-5) is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its reactivity, make it a crucial building block for introducing the 3-fluorobenzoyl moiety into more complex molecules. While direct biological activity of this compound is not documented, its role in the synthesis of potent and selective bioactive compounds, such as COX-2 inhibitors, is well-established. Proper safety precautions are paramount when handling this corrosive and combustible compound. The provided experimental protocol for the synthesis of 3-Fluorobenzoyl-CoA serves as a practical example of its application in a research setting. Future research may further elucidate the utility of this compound in developing novel chemical probes and therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. flore.unifi.it [flore.unifi.it]

- 10. An Improved Process For The Preparation Of Etoricoxib [quickcompany.in]

- 11. media.malariaworld.org [media.malariaworld.org]

3-Fluorobenzoyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 3-Fluorobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₇H₄ClFO) is a pivotal chemical intermediate in the landscape of organic synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its structure, featuring a fluorine atom at the meta-position of the benzene (B151609) ring, confers unique reactivity that makes it a valuable building block for introducing the 3-fluorobenzoyl moiety into complex molecules.[1] The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and potency of the final products, such as anti-inflammatory drugs and potent pesticides.[1][2]

This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles. It details the underlying reaction mechanisms, presents quantitative data from key studies, and provides detailed experimental protocols for its application in synthesis.

Core Reactivity Principles

The reactivity of this compound is governed by the principles of nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic, a characteristic that is further enhanced by the inductive electron-withdrawing effects of both the chlorine atom and the meta-positioned fluorine atom.[3] This heightened electrophilicity makes it highly susceptible to attack by nucleophiles. The general order of reactivity for acyl halides towards nucleophiles is Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride, a trend governed by the leaving group ability of the halide ion.[3]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group.

dot

Caption: General Mechanism: Nucleophilic Acyl Substitution.

Reactivity with Common Nucleophiles

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, water, and thiols, to yield amides, esters, carboxylic acids, and thioesters, respectively.[1][4]

Reaction with Amines (Amidation)

The reaction with primary and secondary amines is typically rapid and high-yielding, producing N-substituted 3-fluorobenzamides.[5] These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct, which would otherwise form a salt with the unreacted amine.[5][6]

Studies have shown that in the bio-based solvent Cyrene™, the reaction between this compound and aniline (B41778) in the presence of triethylamine reaches completion in under five minutes at room temperature.[7]

Reaction with Alcohols (Esterification)

Alcohols react with this compound to form 3-fluorobenzoate (B1230327) esters.[4] Similar to amidation, a non-nucleophilic base like pyridine is often added to catalyze the reaction and scavenge the HCl produced.[4][8] The reaction involves the alcohol acting as the nucleophile, attacking the carbonyl carbon.[9]

Reaction with Water (Hydrolysis)

As with most acyl chlorides, this compound is sensitive to moisture and reacts readily with water to hydrolyze back to 3-fluorobenzoic acid.[4] This necessitates that reactions are performed under anhydrous conditions to prevent unwanted side reactions and reduction in yield.[4]

Reaction with Thiols

Thiols react in a manner analogous to alcohols, yielding thioesters.[4] A notable application is the reaction with the thiol group of Coenzyme A to synthesize 3-Fluorobenzoyl-CoA.[10] This fluorinated analog serves as a valuable molecular probe for studying the active sites of enzymes involved in metabolic pathways.[10]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various amides from this compound as reported in the literature.

| Nucleophile | Base | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| Aniline | Triethylamine | Cyrene™ | 0°C to RT | 1 h | 3-Fluoro-N-phenylbenzamide | 76% | [11] |

| Aniline | Triethylamine | Cyrene™ | 0°C to RT | 24 h | 3-Fluoro-N-phenylbenzamide | 75% | [11] |

| Pyrrolidine | Triethylamine | Cyrene™ | 0°C to RT | 1 h | (3-Fluorophenyl)(pyrrolidin-1-yl)methanone | 76% | [11] |

| Aniline | Triethylamine | Various | RT | < 5 min | 3-Fluoro-N-phenylbenzamide | Complete Conversion | [7] |

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-N-phenylbenzamide

This protocol is adapted from a procedure utilizing the bio-based solvent Cyrene™.[11]

Materials:

-

This compound (0.5 mmol, 59 µL)

-

Aniline (0.5 mmol, 46 µL)

-

Triethylamine (0.55 mmol, 77 µL)

-

Cyrene™ (0.5 mL)

-

Water

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

-

To a stirred solution of this compound in Cyrene™ (0.5 mL) in a round-bottom flask at 0°C, add triethylamine.

-

Slowly add aniline to the cooled mixture.

-

Allow the resultant mixture to warm to room temperature (r.t.) over 1 hour.

-

Add water (5 mL) to the reaction mixture.

-

Stir the mixture for 1 hour to allow for product precipitation.

-

Filter the precipitate and wash it thoroughly with water.

-

Dissolve the crude residue in ethyl acetate, dry the organic layer over sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to afford 3-fluoro-N-phenylbenzamide as a white solid (yield: 76%).[11]

dot

Caption: Experimental Workflow for Amide Synthesis.

Protocol 2: Synthesis of 3-Fluorobenzoyl-CoA

This protocol details the chemical synthesis of 3-Fluorobenzoyl-CoA for use in biochemical studies.[10]

Materials:

-

This compound (crude, freshly prepared from 3-fluorobenzoic acid and thionyl chloride)

-

Coenzyme A lithium salt (1.1 eq)

-

0.5 M Sodium bicarbonate (NaHCO₃) solution, pH ~8.0

-

Anhydrous acetone (B3395972) or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

C18 Solid-Phase Extraction (SPE) cartridge

-

Methanol (B129727), Deionized water

Procedure:

-

Prepare a solution of Coenzyme A lithium salt (1.1 eq) in 15 mL of 0.5 M NaHCO₃ solution and keep it on ice.

-

Dissolve the crude this compound in a minimal amount of anhydrous acetone or THF (2-3 mL).

-

While vigorously stirring the Coenzyme A solution on ice, add the this compound solution dropwise over 10-15 minutes.

-

Allow the reaction to stir on ice for an additional 1-2 hours.

-

Monitor the reaction for the disappearance of free thiol using Ellman's reagent (DTNB).

-

Once the reaction is complete, adjust the pH to ~6.5 with 1M HCl.

-

Purification: a. Condition a C18 SPE cartridge by washing with methanol (10 mL) followed by deionized water (10 mL). b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with deionized water (20 mL) to remove salts. d. Elute the 3-Fluorobenzoyl-CoA with a 50-70% methanol in water solution. e. Lyophilize the collected fractions to obtain the purified product as a white powder.[10]

dot

Caption: Role of this compound in Biochemical Probes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-n-Butoxy-5-fluorobenzoyl chloride | Benchchem [benchchem.com]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

Spectroscopic Profile of 3-Fluorobenzoyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-fluorobenzoyl chloride (C₇H₄ClFO), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to support researchers, scientists, and professionals in drug development and chemical synthesis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - | Data not publicly available | - |

| ¹⁹F NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Description |

| Data not publicly available | - |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not publicly available. Expected characteristic peaks are listed below. | ||

| ~1780 | Strong | C=O stretch (acid chloride) |

| ~1600, ~1480 | Medium-Strong | C=C aromatic ring stretch |

| ~1250 | Strong | C-F stretch |

| ~880 | Strong | C-Cl stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 158 | ~40 | [M]⁺ (³⁵Cl isotope) |

| 160 | ~13 | [M]⁺ (³⁷Cl isotope) |

| 123 | 100 | [M-Cl]⁺ |

| 95 | ~80 | [C₆H₄F]⁺ |

| 75 | ~30 | [C₆H₃]⁺ |

Spectroscopic Interpretation and Analysis

The spectroscopic data provides a structural fingerprint of this compound.

NMR Spectroscopy: The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region due to the fluorine and chlorine substitution. The ¹³C NMR would reveal the different carbon environments, with the carbonyl carbon appearing significantly downfield. ¹⁹F NMR would provide a single peak, the chemical shift of which is characteristic of the fluorinated aromatic ring.

IR Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1780 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration in an acyl chloride. Aromatic C=C stretching vibrations are expected in the 1600-1480 cm⁻¹ region. A strong band corresponding to the C-F stretch is anticipated around 1250 cm⁻¹, and the C-Cl stretch would appear at a lower frequency, typically around 880 cm⁻¹.

Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 158 and its isotopic peak at m/z 160, consistent with the presence of a chlorine atom. The base peak at m/z 123 corresponds to the loss of the chlorine atom to form the stable 3-fluorobenzoyl cation. The fragment at m/z 95 is attributed to the subsequent loss of carbon monoxide, resulting in the fluorophenyl cation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on an NMR spectrometer.

Infrared (IR) Spectroscopy

For a neat liquid sample, a drop of this compound is placed between two potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

Mass Spectrometry (MS)

The mass spectrum is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A diluted solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated on a capillary column and subsequently introduced into the mass spectrometer, which typically employs electron ionization (EI) at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

A Technical Guide to 3-Fluorobenzoyl Chloride: Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzoyl chloride (CAS No. 1711-07-5) is a versatile synthetic intermediate widely employed in the pharmaceutical, agrochemical, and material science sectors. Its utility stems from the presence of a reactive acyl chloride group and a fluorine atom on the benzene (B151609) ring, which can impart desirable physicochemical properties to target molecules. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its application in drug development, with a focus on its use as a building block for kinase inhibitors.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%, as determined by Gas Chromatography (GC). It is generally supplied as a colorless to light yellow liquid. Below is a summary of representative commercial offerings.

Table 1: Commercial Availability of this compound

| Supplier | Purity Specification | Available Quantities |

| Chem-Impex | ≥ 97% (GC)[1] | 5g, 25g |

| Apollo Scientific | 98% | 25g, 100g |

| Thermo Scientific (Alfa Aesar) | 98%[2][3] | 5g, 25g |

| Matrix Scientific | Not specified | 25g, 100g |

| Oakwood Chemical | Not specified | 1g, 5g, 25g |

| NINGBO INNO PHARMCHEM CO.,LTD. | 99.5%[4] | Bulk quantities |

Note: Pricing is subject to change and may vary based on the supplier and quantity ordered. Please consult the respective supplier's website for current pricing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1711-07-5 | [1] |

| Molecular Formula | C₇H₄ClFO | [1] |

| Molecular Weight | 158.56 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 91 °C at 18 mmHg | [1] |

| Melting Point | -30 °C | [1] |

| Density | 1.32 g/cm³ | [1] |

| Refractive Index (n20D) | 1.52 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and purity analysis of this compound.

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound is the reaction of 3-fluorobenzoic acid with thionyl chloride.

Materials:

-

3-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (B109758) (DCM) or Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and stirrer/hotplate

-

Rotary evaporator

Procedure:

-

In a fume hood, add 3-fluorobenzoic acid (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add anhydrous DCM or Toluene to the flask.

-

Slowly add thionyl chloride (1.5 equivalents) to the suspension.

-

Heat the mixture to reflux (approximately 40°C for DCM or 110°C for Toluene) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting oily residue is crude this compound.

Logical Workflow for Synthesis:

Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation under reduced pressure to remove lower and higher boiling point impurities.[3][5][6][7]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source and gauge

-

Stir bar

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Place the crude this compound and a stir bar into the round-bottom flask.

-

Connect the flask to the fractionating column and the rest of the distillation apparatus.

-

Begin stirring and apply a vacuum to the system, gradually reducing the pressure to the desired level.

-

Gently heat the flask using a heating mantle.

-

Observe the temperature on the thermometer at the distillation head. Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., 91 °C at 18 mmHg).[1]

-

Discard any initial fractions that distill at a lower temperature and stop the distillation before higher boiling impurities begin to distill over.

Purity Analysis

The purity of this compound is typically assessed using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To separate and identify volatile components and determine the purity of this compound.

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium with a constant flow rate.

-

Detector: Flame Ionization Detector (FID) for quantitation or Mass Spectrometer (MS) for identification.

Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent such as dichloromethane or hexane.

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid. For example, a linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Objective: To confirm the chemical structure and assess for the presence of proton-containing impurities.

¹H NMR (Proton NMR):

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Expected Chemical Shifts: The aromatic protons will appear as multiplets in the range of 7.3-8.0 ppm.

¹³C NMR (Carbon-13 NMR):

-

Solvent: Deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts: The carbonyl carbon will be significantly downfield (around 165-170 ppm). The aromatic carbons will appear in the range of 115-165 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant.

Application in Drug Development: A Kinase Inhibitor Building Block

This compound is a valuable building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. One significant area of application is in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

A recent study describes the synthesis of novel phthalic-based anticancer tyrosine kinase inhibitors where this compound is used as a key reagent.[8] The synthesis involves the acylation of a piperazine-containing intermediate with this compound.

Experimental Workflow for the Synthesis of a Tyrosine Kinase Inhibitor:

Signaling Pathway Inhibition

Tyrosine kinase inhibitors often function by competing with ATP for the binding site on the kinase enzyme. This prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that promotes cell proliferation and survival. Key signaling pathways inhibited by many tyrosine kinase inhibitors include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.

Simplified Tyrosine Kinase Signaling Pathway and Inhibition:

Conclusion

This compound is a commercially accessible and high-purity chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. The methodologies for its synthesis, purification, and analysis are well-established. Its role as a precursor to potent kinase inhibitors highlights its importance for researchers and professionals in the field of drug discovery and development. The strategic incorporation of the 3-fluorobenzoyl moiety can lead to the generation of drug candidates with improved pharmacological profiles.

References

- 1. This compound(1711-07-5) 13C NMR [m.chemicalbook.com]

- 2. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembam.com [chembam.com]

- 4. rsc.org [rsc.org]

- 5. Purification [chem.rochester.edu]

- 6. vlab.amrita.edu [vlab.amrita.edu]

- 7. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 8. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluorobenzoyl chloride is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As with many acyl chlorides, its reactivity presents potential thermal hazards. This guide provides a comprehensive overview of the known information regarding the thermal stability and decomposition of this compound. While quantitative data from dedicated thermal analysis is not publicly available, this document outlines the expected decomposition behavior, identifies hazardous byproducts, and furnishes detailed experimental protocols for researchers to perform their own thermal hazard assessments using standard analytical techniques.

Physicochemical and Safety Data

A summary of the physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling and design of experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClFO | [2] |

| Molecular Weight | 158.56 g/mol | [2] |

| CAS Number | 1711-07-5 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 188-189 °C | [4] |

| Melting Point | -30 °C | [4] |

| Density | 1.32 g/mL at 25 °C | [4] |

| Flash Point | 82 °C (179 °F) | [4] |

| Sensitivity | Moisture sensitive | [4] |

Thermal Stability and Decomposition

Under normal storage conditions, this compound is considered stable.[5] However, it is susceptible to thermal decomposition at elevated temperatures. The decomposition process is expected to be exothermic and can lead to a runaway reaction if not properly controlled.

Decomposition Products

Upon heating, this compound is expected to decompose into several hazardous gaseous products. These are summarized in Table 2. The presence of these toxic and corrosive gases necessitates that all thermal experiments be conducted in a well-ventilated fume hood or with appropriate off-gas analysis.

Table 2: Known and Expected Thermal Decomposition Products

| Decomposition Product | Chemical Formula | Hazard | Reference |

| Hydrogen Chloride | HCl | Corrosive, toxic | [5] |

| Phosgene | COCl₂ | Highly toxic | [6] |

| Carbon Monoxide | CO | Toxic | [5] |

| Carbon Dioxide | CO₂ | Asphyxiant | [5] |

| Hydrogen Fluoride | HF | Highly corrosive, toxic | [5] |

Hypothetical Decomposition Pathway

A plausible, non-stoichiometric decomposition pathway for this compound under thermal stress is illustrated below. This pathway is inferred from the known decomposition products of benzoyl chlorides and other halogenated aromatic compounds. The initial step is likely the homolytic cleavage of the C-Cl bond, followed by a cascade of radical reactions.

References

- 1. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s4science.at [s4science.at]

- 4. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. publications.iarc.who.int [publications.iarc.who.int]

A Comprehensive Technical Guide to the Solubility of 3-Fluorobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Reactivity

3-Fluorobenzoyl chloride is a reactive acyl chloride. Its solubility in a given organic solvent is influenced by factors such as polarity, temperature, and the presence of impurities. Due to its high reactivity, particularly with protic solvents, care must be taken to use dry (anhydrous) solvents to prevent decomposition of the material. Acyl chlorides are known to react vigorously with water, alcohols, and other nucleophilic reagents. This reactivity precludes the determination of its solubility in aqueous or alcoholic solvents, as it will decompose to form 3-fluorobenzoic acid and the corresponding ester or other derivatives.

Solubility Profile of this compound

Based on general principles of "like dissolves like" and the polar nature of the carbon-chlorine and carbon-fluorine bonds, a qualitative solubility profile can be inferred. The compound is a colorless to light yellow liquid at room temperature.[1] It is insoluble in water, with which it reacts.[2][3]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility | Notes |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Miscible | Aprotic ether, common reaction solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Miscible | Aprotic chlorinated solvent, widely used in synthesis. |

| Chloroform | CHCl₃ | 4.8 | Miscible | Aprotic chlorinated solvent. |

| Acetone | C₃H₆O | 21 | Miscible | Polar aprotic ketone. |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Miscible | Moderately polar aprotic ester. |

| Hexane | C₆H₁₄ | 1.9 | Likely Miscible | Nonpolar alkane, may have lower solubility compared to polar aprotic solvents. |

| Toluene | C₇H₈ | 2.4 | Miscible | Nonpolar aromatic solvent. |

Note: The expected solubility is based on the principle of miscibility of liquids with similar polarities. Experimental verification is required for quantitative assessment.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is suitable for determining the concentration of a solute in a saturated solution.[4][5][6]

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Airtight, sealable glass vials or flasks

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Syringe and syringe filter (PTFE, 0.2 µm)

-

Pre-weighed evaporation dish or vial

-

Vacuum oven or desiccator

-

Fume hood

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealable glass vial. The presence of undissolved liquid indicates a saturated solution.

-

Seal the vial tightly to prevent solvent evaporation and ingress of atmospheric moisture.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed for at least 2 hours at the constant temperature to allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporation dish or vial to remove any suspended micro-droplets.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered solution.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a gentle stream of inert gas can also be used).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the solute (this compound) by subtracting the initial mass of the empty dish from the final mass of the dish with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the solution withdrawn.

-

Solubility can be expressed in various units, such as g/100 g of solvent or g/L of solvent.

-

Safety Precautions: this compound is corrosive and reacts with moisture. All manipulations should be carried out in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware and solvents are scrupulously dry.

Visualization of Key Processes

To further aid in the understanding of the application and determination of solubility for this compound, the following diagrams illustrate a typical reaction pathway and the experimental workflow for solubility determination.

Caption: A typical amidation reaction involving this compound.

Caption: Experimental workflow for gravimetric solubility determination.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 3-Fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards and essential safety precautions associated with 3-Fluorobenzoyl chloride (CAS No. 1711-07-5). Designed for professionals in research and drug development, this document outlines critical information to ensure safe handling, storage, and emergency response. Adherence to these guidelines is paramount to minimizing risks in the laboratory and promoting a secure research environment.

Section 1: Understanding the Hazard Profile

This compound is a corrosive and moisture-sensitive liquid that demands careful handling.[1][2] Its hazard profile is characterized by its potential to cause severe skin burns and eye damage.[3] The substance is also combustible and may be corrosive to metals.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Corrosive to Metals | Category 1 |

| Combustible Liquid | Category 4 |

Source: ECHA C&L Inventory[3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe use.

| Property | Value |

| Molecular Formula | C₇H₄ClFO |

| Molecular Weight | 158.56 g/mol [3] |

| Appearance | Colorless to light yellow liquid[4] |

| Odor | Odorless[1] |

| Boiling Point | 91 °C at 18 mmHg[4] |

| Melting Point | -30 °C[4] |

| Flash Point | 82 °C / 179.6 °F[1][5] |

| Density | 1.32 g/cm³[4] |

| Solubility | Reacts with water[6] |

Section 2: Reactivity and Stability

This compound is stable under normal conditions but is sensitive to moisture.[1] It is incompatible with water, strong bases, and alcohols.[1] Contact with water can lead to hydrolysis, liberating acidic gas which, in contact with metal surfaces, can generate flammable and/or explosive hydrogen gas.[2]

Hazardous decomposition products upon combustion include carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (B91410) (HF), phosgene, and hydrogen chloride gas.[1][7]

Section 3: Health Hazards and Toxicological Information

The primary health hazards associated with this compound are its corrosive effects on the skin, eyes, and respiratory tract.[6] While comprehensive toxicological data is not fully available, the known effects necessitate stringent safety measures.[1]

| Exposure Route | Potential Health Effects |

| Inhalation | May cause respiratory irritation.[6] Material is destructive to the tissue of the mucous membranes and upper respiratory tract, potentially causing coughing, shortness of breath, headache, and nausea.[6] |

| Skin Contact | Causes severe skin burns.[3] |

| Eye Contact | Causes severe eye damage.[3] The substance is a lachrymator, meaning it can cause tearing.[6] |

| Ingestion | May cause severe and permanent damage to the digestive tract.[8] |

Note: The toxicological properties have not been fully investigated.[1]

Section 4: Safety Precautions and Protocols

Strict adherence to safety protocols is mandatory when working with this compound. This includes the use of appropriate personal protective equipment (PPE) and engineering controls.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Eye Wash Stations and Safety Showers: These should be readily available in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE)

| PPE | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[1][6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A recommended filter type is for organic gases and vapors (Type A, Brown, conforming to EN14387).[1] |

Handling and Storage

-

Handling: Do not breathe fumes, mist, spray, or vapors.[6] Avoid contact with skin, eyes, and clothing.[2] Handle in accordance with good industrial hygiene and safety practices.[1] Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Store in a corrosives area and protect from moisture.[2]

Section 5: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

| Exposure | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical advice/attention.[2][6] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get immediate medical advice/attention.[1][6] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention.[6] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or chemical foam.[1] Water mist may be used to cool closed containers.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[7] Do NOT use water directly on the fire.[2]

-

Specific Hazards: Containers may explode when heated.[1] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[1][2]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[1] Evacuate unnecessary personnel.[6] Do not breathe vapors or mist.[6]

-